molecular formula C46H66O10 B12560530 Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate CAS No. 154601-45-3

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate

Cat. No.: B12560530
CAS No.: 154601-45-3
M. Wt: 779.0 g/mol
InChI Key: QJQBYOVOXYADPJ-UHFFFAOYSA-N
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Description

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate is a derivative of anthracene functionalized with four methyl carboxylate groups at the 2,3,6,7-positions and two dodecoxy (C₁₂H₂₅O) chains at the 9,10-positions. This compound belongs to the anthracene-tetracarboxylate family, characterized by a planar aromatic core modified with electron-withdrawing carboxylate groups and long alkoxy substituents.

The structural integrity of such compounds is often analyzed via single-crystal X-ray diffraction, which reveals details like dihedral angles between aromatic and carboxylate planes, disorder in substituents, and intermolecular interactions (e.g., π-stacking) critical to material properties .

Properties

CAS No.

154601-45-3

Molecular Formula

C46H66O10

Molecular Weight

779.0 g/mol

IUPAC Name

tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate

InChI

InChI=1S/C46H66O10/c1-7-9-11-13-15-17-19-21-23-25-27-55-41-33-29-37(43(47)51-3)39(45(49)53-5)31-35(33)42(56-28-26-24-22-20-18-16-14-12-10-8-2)36-32-40(46(50)54-6)38(30-34(36)41)44(48)52-4/h29-32H,7-28H2,1-6H3

InChI Key

QJQBYOVOXYADPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)C(=O)OC)C(=O)OC)OCCCCCCCCCCCC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate typically involves the esterification of anthracene derivatives. The process begins with the preparation of anthracene-2,3,6,7-tetracarboxylic acid, which is then subjected to esterification reactions with methanol and dodecanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and conducted under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent selection, is crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying esterification and substitution reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty polymers and as an additive in materials science for enhancing the properties of coatings and adhesives.

Mechanism of Action

The mechanism by which Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active compounds that interact with specific pathways, leading to various biological effects. The long alkoxy chains contribute to the compound’s lipophilicity, facilitating its incorporation into lipid membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Compounds for Comparison :

Tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate (Compound I)

  • Substituents : 9,10-dioxo groups instead of dodecoxy chains.
  • Dihedral Angles : Aromatic-carboxylate angles range from 16.8° to 78.3° due to severe disorder in methyl carboxylate groups.
  • Disorder : High disorder in carboxylate moieties leads to elongated C(aromatic)-C(carboxyl) bonds.

Tetramethyl anthracene-2,3,6,7-tetracarboxylate (Compound II) Substituents: No 9,10-substituents (pristine anthracene core). Dihedral Angles: Smaller angles (38.35°–41.32°) between aromatic and carboxylate planes, indicating less steric strain.

9,10-Dioxo-9,10-dihydroanthracene-1,4,5,8-tetracarboxylate (Metal-Organic Complex)

  • Substituents : Tetracarboxylate at 1,4,5,8-positions and 9,10-dioxo groups.
  • Coordination : Acts as a bridging ligand for Ni(II) cations in a polymeric chain, with π-stacking between aromatic rings.

Data Table: Structural and Physical Properties

Compound Substituents (9,10-positions) Dihedral Angles (°) Disorder Observed? Key Applications/Interactions
Target Compound Didodecoxy (C₁₂H₂₅O) Not reported Likely minimal Organic electronics, solubility tuning
Compound I Dioxo (O) 16.8–78.3 Severe Co-crystal studies, structural analysis
Compound II None 38.35–41.32 Moderate Reference for steric effects
Metal-Organic Complex Dioxo (O) N/A No Coordination polymers, π-stacking
Functional and Electronic Properties
  • Electron-Deficient Character: The target compound’s tetracarboxylate groups create an electron-deficient anthracene core, similar to Compound I and the metal-organic complex. However, the electron-withdrawing dioxo groups in Compound I further enhance this property, making it more reactive in charge-transfer applications .
  • In the metal-organic complex, solubility is sacrificed for structural rigidity due to coordination bonding .
Coordination Chemistry and Supramolecular Interactions
  • Ligand Behavior :

    • The metal-organic complex demonstrates that anthracene-tetracarboxylates can act as polydentate ligands. However, the target compound’s bulky dodecoxy groups likely hinder metal coordination, limiting its use in coordination polymers.
    • Compound I and II, with smaller substituents, are more amenable to co-crystallization and intermolecular interactions (e.g., hydrogen bonding via carboxylate oxygens) .
  • π-Stacking and Packing :

    • The target compound’s dodecoxy chains may disrupt π-stacking, reducing crystallinity compared to Compound II or the metal-organic complex, where planar anthracene cores facilitate dense packing .

Biological Activity

Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate (TMDAT) is a synthetic compound derived from anthracene, characterized by its unique structure that includes multiple carboxylate groups and long aliphatic chains. This compound has garnered attention for its potential biological activities, particularly in the fields of photochemistry and biomedicine.

Structural Overview

The chemical structure of TMDAT can be summarized as follows:

  • Molecular Formula: C₃₀H₄₈O₈
  • Molecular Weight: 520.71 g/mol
  • Functional Groups: Tetracarboxylate and dodecyloxy side chains

This structure influences its solubility, stability, and interaction with biological systems.

Photodynamic Properties

TMDAT exhibits significant photodynamic activity due to its ability to generate reactive oxygen species (ROS) upon irradiation. This is particularly relevant in cancer therapy where light-activated compounds can selectively induce apoptosis in malignant cells.

  • Singlet Oxygen Generation:
    • TMDAT can produce singlet oxygen (1O2^1O_2) when exposed to light, which is a potent cytotoxic agent against various cell lines. Studies have shown that the efficiency of singlet oxygen generation correlates with the concentration of TMDAT and the intensity of light used for activation .
  • Mechanism of Action:
    • The mechanism involves the excitation of TMDAT to an excited state upon light absorption, followed by energy transfer processes that lead to the formation of singlet oxygen. This singlet oxygen can then react with cellular components, leading to oxidative stress and cell death.

Anticancer Activity

Research indicates that TMDAT has potential anticancer properties:

  • Cell Line Studies:
    • In vitro studies have demonstrated that TMDAT effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) suggest a promising therapeutic window .
  • Mechanistic Insights:
    • The anticancer effect appears to be mediated through ROS generation, which induces apoptosis via mitochondrial pathways. This includes the release of cytochrome c and activation of caspases .

Case Studies

Several case studies highlight the efficacy of TMDAT in biological applications:

  • Case Study 1: Breast Cancer Treatment
    • A study involving MCF-7 breast cancer cells treated with TMDAT showed a dose-dependent increase in apoptosis markers after light activation. Flow cytometry analysis revealed significant increases in early and late apoptotic cells compared to controls .
  • Case Study 2: Prostate Cancer Models
    • In LNCaP prostate cancer models, TMDAT treatment resulted in a marked reduction in tumor size when combined with localized light exposure. Histological examination confirmed increased necrosis within treated tumors .

Comparative Analysis

The following table summarizes key findings related to TMDAT's biological activity compared to other similar compounds:

CompoundStructure TypeSinglet Oxygen YieldIC50 (Cancer Cell Lines)Notable Effects
TMDATAnthracene DerivativeHigh10 µM (MCF-7)Induces apoptosis through ROS
9,10-DiphenylanthraceneAnthracene DerivativeModerate20 µM (MCF-7)Less effective in ROS generation
RubicenePolycyclic Aromatic HydrocarbonLowNot extensively studiedPrimarily fluorescent properties

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